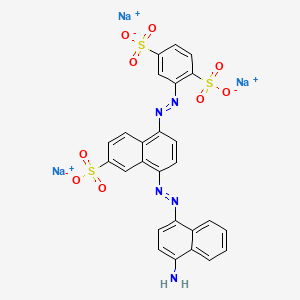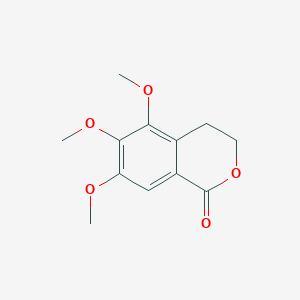
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a methoxy-substituted naphthalene ring, and an ester functional group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an aldehyde with a cyanoacetic ester in the presence of a base such as piperidine. The reaction is usually conducted in ethanol as the solvent, and the mixture is heated until the formation of a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy-substituted naphthalene ring can engage in π-π interactions with aromatic residues in biological systems, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the cyano group with the methoxy-substituted naphthalene ring and ester group makes this compound versatile for various applications in research and industry.
Propiedades
Número CAS |
66115-51-3 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-4-22-18(20)17(11-19)12(2)13-5-6-15-10-16(21-3)8-7-14(15)9-13/h5-10H,4H2,1-3H3 |
Clave InChI |
SNYWCBOBDSGPJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


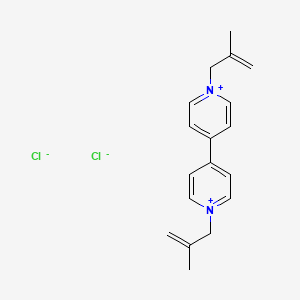
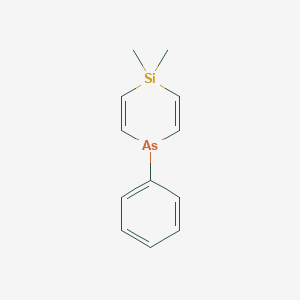



![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)


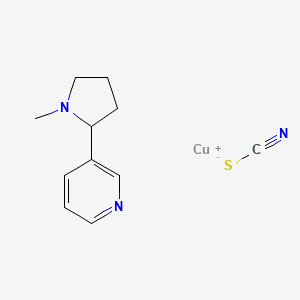
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)

